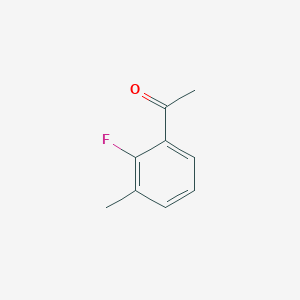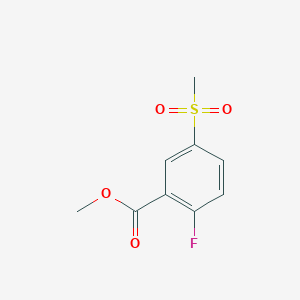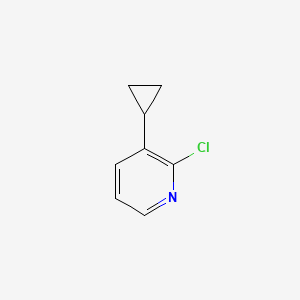
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
Overview
Description
The compound 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with two oxygen atoms and one carbon atom bonded to boron. The papers provided do not directly discuss this compound, but they do provide insights into similar compounds that can help us understand the chemical behavior and properties of the target compound.
Synthesis Analysis
The synthesis of related dioxaborolane compounds involves various organic reactions. For instance, one derivative was prepared by a rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another synthesis involved the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere . Additionally, a continuous flow process was developed for the synthesis of a propargylation reagent, which is a derivative of dioxaborolane, highlighting the scalability and industrial applicability of such syntheses .
Molecular Structure Analysis
The molecular structures of these compounds have been characterized by single-crystal X-ray diffraction studies. For example, one compound crystallized in the monoclinic space group P21/c, with no significant intramolecular or intermolecular interaction observed with the Lewis acidic boron atom . Another compound was orthorhombic, with a tetracoordinated boron atom, indicating the molecule as an inner trioxoammoniumborate . The dioxaborolane ring often exhibits a twisted conformation, which can influence the overall molecular geometry .
Chemical Reactions Analysis
The chemical reactions involving dioxaborolane derivatives are diverse and can be tailored for specific functional group transformations. The papers do not provide explicit reactions for the perfluorophenyl derivative, but the general reactivity of the dioxaborolane ring suggests potential for various organic transformations, such as hydroboration, propargylation, and others that can be inferred from the synthesis methods described .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The crystalline properties, such as space group, cell parameters, and crystal density, have been detailed . The lack of significant intermolecular interactions in the crystal suggests that these compounds may have good solubility in organic solvents, which is beneficial for their use in organic synthesis . The continuous flow synthesis method also indicates that these compounds can be stable under certain conditions and can be produced in large quantities .
Scientific Research Applications
Synthesis and Material Development
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane has been utilized in the synthesis of novel derivatives with potential applications in material science. For example, a series of derivatives were synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyene new materials. These derivatives also hold promise for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Continuous Flow Synthesis
The compound has been used in the scalable preparation of key reagents via continuous flow synthesis. This approach addresses issues such as borolane “ate” equilibration and protonolysis, typically problematic in batch processes, highlighting its role in improving industrial synthesis efficiency (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
Lipogenic Inhibition in Therapeutics
A pilot library of this compound derivatives showed significant lipogenesis inhibitory effects. These compounds suppressed lipogenic gene expression in mammalian hepatocytes and inhibited cholesterol biosynthesis, suggesting potential as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Electrochemical Applications
Electrochemical properties of organoboron compounds containing this compound have been studied. The compound exhibited lower oxidation potentials compared to organoboranes and was used in anodic substitution reactions, indicating its utility in electrochemical applications (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Mechanism of Action
Target of Action
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is a boric acid derivative . Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions . They have been widely used in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound is obtained through a series of substitution reactions . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
Biochemical Pathways
Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Result of Action
Boronic acid derivatives have shown good biological activity and pharmacological effects .
Safety and Hazards
Future Directions
Organoboron compounds have been widely used in various fields, including boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify various substances . The future research directions would likely continue to explore these applications and potentially discover new ones.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BF5O2/c1-11(2)12(3,4)20-13(19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJVUPKSBLYGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630164 | |
| Record name | 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325142-81-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(pentafluorophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)
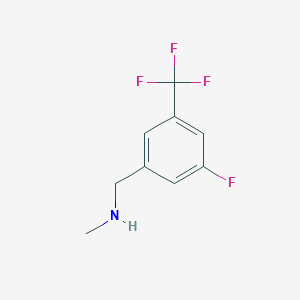
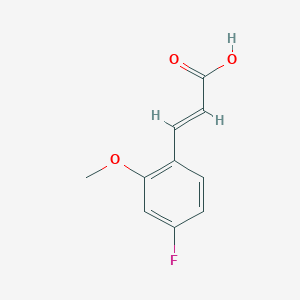
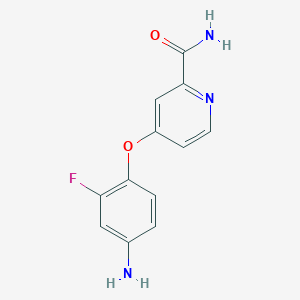
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)

